N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE is a complex organic compound that features a unique combination of indole, triazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the triazole-indole intermediate with a benzamide derivative under specific conditions, such as the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated synthesis and continuous flow reactors can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
Scientific Research Applications
N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This modulation can result in various biological effects, including inhibition of enzyme activity and alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole-triazole derivatives and benzamide-based molecules. Examples include:
- **N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE
- **N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE
Uniqueness
What sets N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H22FN5O2S |
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Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C26H22FN5O2S/c27-20-10-12-21(13-11-20)32-23(16-28-25(34)19-7-2-1-3-8-19)29-30-26(32)35-17-24(33)31-15-14-18-6-4-5-9-22(18)31/h1-13H,14-17H2,(H,28,34) |
InChI Key |
CKINWSDSOZDAKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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